

DA ZP1 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	DA ZP1	
Cat. No.:	B15552365	Get Quote

An In-depth Technical Guide to DA ZP1: A Fluorogenic Sensor for Zinc (II)

Introduction

DA ZP1, also known as diacetylated Zinpyr1, is a highly sensitive and selective fluorogenic sensor for the detection of zinc ions $(Zn^{2+}).[1][2]$ It belongs to the Zinpyr family of fluorescent zinc sensors, which are widely utilized in biological research to visualize and quantify mobile zinc pools within cells and tissues. **DA ZP1** is cell-permeable and initially non-fluorescent. Its fluorescence is activated upon a specific chemical reaction triggered by the binding of Zn^{2+} , making it a powerful tool for applications such as flow cytometry, live-cell imaging, and the specific isolation of cell types with high intracellular zinc concentrations, such as pancreatic β-cells.[1][2][3][4]

Chemical Structure and Properties

DA ZP1 is a complex organic molecule based on a xanthene fluorophore. Its structure is designed to be non-fluorescent until it interacts with zinc.

Chemical Identity

The fundamental identifiers and chemical structure for **DA ZP1** are summarized below.



Identifier	Value
Chemical Name	3',6'-bis(Acetyloxy)-4',5'-bis[[bis(2-pyridinylmethyl)amino]methyl]-2',7'-dichlorospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one[1][2]
Synonym	Diacetylated Zinpyr1[1][2]
CAS Number	1816254-69-9
Molecular Formula	C50H40Cl2N6O7
Molecular Weight	907.81 g/mol [1]
SMILES	CC(OC1=C(C=C2C(OC3=C(C(OC(C)=O)=C(C=C3C24OC(C5=CC=CC=C45)=O)CI)CN(CC6=CC=CC=N6)CC7=CC=CC=N7)=C1CN(CC8=CC=CC=N8)CC9=CC=CC=N9)CI)=O[2]
InChI Key	HPUUCJUOCSGDIK-UHFFFAOYSA-N[2]
PubChem ID	86305621[2]

Physicochemical and Optical Properties

The physical and spectral properties of **DA ZP1** are critical for its application as a fluorescent sensor.

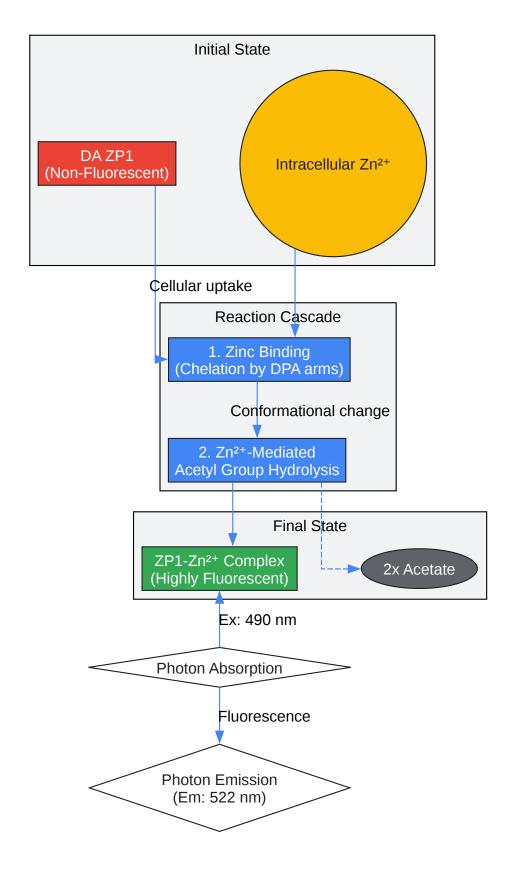


Property	Value
Purity	≥90% (HPLC)[1][2]
Solubility	Soluble in DMSO up to 2 mM[1][2]
Storage Conditions	Store at -20°C[2]
Cell Permeability	Yes[2]
Zn ²⁺ Dissociation Constant (Kd)	0.6 nM[1][2][3]
Excitation Maximum (λex)	490 nm[1][2]
Emission Maximum (λem)	522 nm[1][2]
Fluorescence Turn-On Ratio	~291-fold increase upon Zn²+ binding and subsequent hydrolysis[5]
Quantum Yield (Φ)	0.77 (for the final zinc-bound fluorophore, ZP1) [5]

Mechanism of Action: Zinc-Mediated Deacetylation

DA ZP1 operates as a "pro-fluorophore," a molecule that is converted into a fluorescent entity through a specific chemical reaction. Its mechanism is based on Photoinduced Electron Transfer (PET). In its native, diacetylated state, the fluorescence of the xanthene core is quenched. The binding of a Zn²⁺ ion to the dipicolylamine (DPA) chelating arms of the molecule triggers a rapid and selective hydrolytic cleavage of the two acetyl groups.[3][4][6] This deacetylation reaction yields the highly fluorescent product, ZP1, and restores the visible absorption and emission properties of the fluorophore.[3][5] This reaction is highly specific to Zn²⁺ and is notably insensitive to catalysis by intracellular esterases, a crucial feature for minimizing background fluorescence in live-cell applications.[3][4][5]





Click to download full resolution via product page

Mechanism of **DA ZP1** fluorescence activation.



Experimental Protocols

The following are detailed methodologies for common applications of **DA ZP1**, synthesized from published research.

In Vitro Staining of Adherent Cells (e.g., EndoC-βH1)

This protocol is adapted from studies on human pancreatic β -cell lines.[3][7]

- Cell Culture: Plate EndoC-βH1 cells (or other cell types of interest) in a suitable format (e.g., 96-well plate) and culture under standard conditions (37°C, 5% CO₂).
- Preparation of Staining Solution: Prepare a stock solution of **DA ZP1** in DMSO (e.g., 10 mM).
 On the day of the experiment, dilute the stock solution in culture medium to the desired final concentration (e.g., 0.3 μM to 5 μM).
- Cell Treatment:
 - Aspirate the culture medium from the cells.
 - For time-course experiments, add the **DA ZP1** staining solution to the cells and incubate for various durations (e.g., 0, 5, 10, 20, 30, 60 minutes) at 37°C.[3][7]
 - For endpoint assays, a 30-minute incubation is often sufficient.[3]
- Washing: After incubation, aspirate the staining solution and wash the cells gently with fresh, pre-warmed culture medium or phosphate-buffered saline (PBS) to remove excess probe.
- Imaging and Analysis:
 - Image the cells using a fluorescence microscope equipped with standard FITC/GFP filter sets (Excitation: ~490 nm, Emission: ~522 nm).
 - For quantitative analysis, acquire multiple images per well and measure the intracellular fluorescence intensity using image analysis software like ImageJ or MetaXpress.[3]

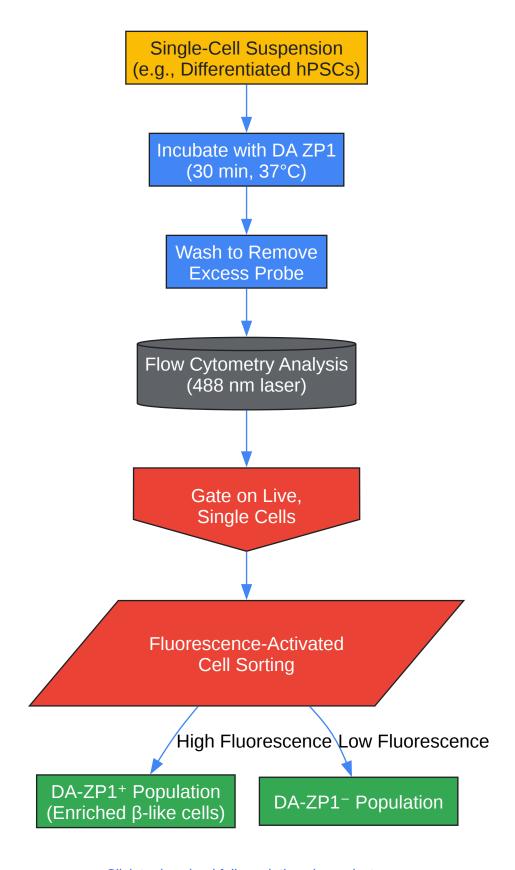
Flow Cytometry for Isolation of Pancreatic β-like Cells



This protocol allows for the purification of live cells based on high intracellular zinc content.[3] [4]

- Cell Preparation: Prepare a single-cell suspension of the mixed cell population (e.g., differentiated stem cells or dissociated pancreatic islets) in a suitable buffer (e.g., FACS buffer: PBS with 2% FBS).
- Staining:
 - Resuspend the cells in culture medium containing **DA ZP1** at an optimized concentration (e.g., 0.3 μ M to 1.25 μ M).
 - Incubate the cell suspension for 30 minutes at 37°C, protected from light.
- Washing: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and wash once with fresh, **DA ZP1**-free medium or FACS buffer to remove the unbound probe.
- Resuspension: Resuspend the final cell pellet in cold FACS buffer for analysis. A viability dye (e.g., DAPI) can be added to exclude dead cells.
- FACS Analysis and Sorting:
 - Analyze the cells on a flow cytometer using a blue laser (488 nm) for excitation and a standard FITC/GFP emission filter (~530/30 nm bandpass).
 - Gate on the live, single-cell population.
 - Identify the DA ZP1-positive (DA-ZP1+) population, which will exhibit significantly higher fluorescence compared to the negative population and unstained controls.
 - Sort the DA-ZP1⁺ and DA-ZP1⁻ populations into separate collection tubes for further culture or analysis.[4]





Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. bio-techne.com [bio-techne.com]
- 2. DA ZP1 Supplier | CAS 1816254-69-9 | DAZP1 | Tocris Bioscience [tocris.com]
- 3. Harnessing reaction-based probes to preferentially target pancreatic β-cells and β-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. choudharylab.com [choudharylab.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [DA ZP1 chemical structure and properties].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15552365#da-zp1-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com